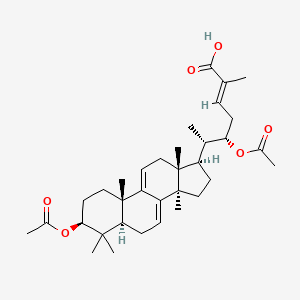
O-(Tetrahydro-2H-pyran-4-yl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(Tetrahydro-2H-pyran-4-yl)-L-serine:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(Tetrahydro-2H-pyran-4-yl)-L-serine typically involves the protection of the hydroxyl group of serine followed by the introduction of the tetrahydropyran ring. One common method involves the use of tetrahydropyranyl (THP) protection. The reaction conditions often include the use of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(Tetrahydro-2H-pyran-4-yl)-L-serine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(Tetrahydro-2H-pyran-4-yl)-L-serine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can serve as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for specific interactions with biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It can be employed in the production of polymers, resins, and other high-performance materials.
Wirkmechanismus
The mechanism of action of O-(Tetrahydro-2H-pyran-4-yl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydropyran ring and serine moiety allow for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its reaction.
Vergleich Mit ähnlichen Verbindungen
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- O-(Tetrahydro-2H-pyran-2-yl)-L-serine
- O-(Tetrahydro-2H-pyran-2-yl)-L-threonine
Comparison: O-(Tetrahydro-2H-pyran-4-yl)-L-serine is unique due to the position of the tetrahydropyran ring on the serine molecule. This positional difference can significantly affect the compound’s reactivity and interactions with biological targets. Compared to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, which has a hydroxylamine group, this compound has an amino acid backbone, making it more suitable for biological applications.
Eigenschaften
Molekularformel |
C8H15NO4 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
AGZGBTYKFITHFS-ZETCQYMHSA-N |
Isomerische SMILES |
C1COCCC1OC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1COCCC1OCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)


![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)









![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)
